molecular formula C12H13F3O2 B13163432 [(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol

[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol

Cat. No.: B13163432
M. Wt: 246.22 g/mol
InChI Key: OBNGXQZZBSVOGQ-GXSJLCMTSA-N
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Description

[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol is a chemical compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol . This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol typically involves the trifluoromethylation of suitable precursors. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes, followed by single electron transfer reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced photoredox catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted derivatives, each possessing unique chemical and physical properties.

Scientific Research Applications

[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol stands out due to its specific stereochemistry and the presence of the oxolane ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

[(2R,4R)-4-[3-(trifluoromethyl)phenyl]oxolan-2-yl]methanol

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(6-16)17-7-9/h1-4,9,11,16H,5-7H2/t9-,11+/m0/s1

InChI Key

OBNGXQZZBSVOGQ-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CO)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1C(COC1CO)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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